5,6-Difluoro-1H-indol-3-amine
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Overview
Description
5,6-Difluoro-1H-indol-3-amine is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
One common method is the electrophilic fluorination of 1H-indol-3-amine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve large-scale fluorination reactions using similar reagents but optimized for higher yields and purity.
Chemical Reactions Analysis
5,6-Difluoro-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced form.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6-Difluoro-1H-indol-3-amine has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
5,6-Difluoro-1H-indol-3-amine can be compared with other indole derivatives such as:
5-Fluoro-1H-indol-3-amine: Similar structure but with only one fluorine atom, leading to different biological activities.
6-Fluoro-1H-indol-3-amine: Another similar compound with a single fluorine atom at a different position.
1H-indol-3-amine: The parent compound without any fluorine atoms, serving as a basis for comparison.
The uniqueness of this compound lies in the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its mono-fluorinated or non-fluorinated counterparts.
Properties
Molecular Formula |
C8H6F2N2 |
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Molecular Weight |
168.14 g/mol |
IUPAC Name |
5,6-difluoro-1H-indol-3-amine |
InChI |
InChI=1S/C8H6F2N2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H,11H2 |
InChI Key |
FFOWTBVMKZVWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2N |
Origin of Product |
United States |
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